molecular formula C10H8O4 B051438 2-(6-hydroxybenzofuran-3-yl)acetic Acid CAS No. 69716-04-7

2-(6-hydroxybenzofuran-3-yl)acetic Acid

Cat. No. B051438
CAS RN: 69716-04-7
M. Wt: 192.17 g/mol
InChI Key: ZEMXZWJZCWCPBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-(6-Hydroxybenzofuran-3-yl)acetic Acid and its derivatives involves multi-step chemical processes. For instance, the compound 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid was synthesized from 3,5-dihydroxybenzoate through a direct thermal one-pot cyclization with propargyl bromide, followed by base-catalyzed hydrolysis. This process elucidates the compound's molecular structure using techniques like NMR, ESI-MS, FT-IR, and single-crystal X-ray diffraction (Mori et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds related to 2-(6-Hydroxybenzofuran-3-yl)acetic Acid is elucidated through advanced analytical methods. The study conducted by Mori et al. (2020) demonstrated the use of mono- and bidimensional NMR techniques, ESI-MS, FT-IR, and single-crystal X-ray diffraction to determine the structure of 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, highlighting the compound’s structural features and confirming the synthesis pathway.

Chemical Reactions and Properties

Various chemical reactions are used to synthesize derivatives of 2-(6-Hydroxybenzofuran-3-yl)acetic Acid, showcasing the compound's versatility. The novel heterocyclic compounds synthesized from 2-carboxy-6-methoxybenzofuran-3-acetic acid anhydride, for example, include the formation of polycyclic heteroaromatic compounds with different reaction strategies, indicating the compound’s reactivity and potential for creating diverse chemical structures (Patankar et al., 2008).

Physical Properties Analysis

The physical properties of 2-(6-Hydroxybenzofuran-3-yl)acetic Acid derivatives are crucial for understanding their behavior and applications. While specific studies focusing on the physical properties of this exact compound were not found, related research emphasizes the importance of such analysis in determining solubility, melting points, and other physical characteristics that affect their use in further chemical syntheses and applications.

Chemical Properties Analysis

The chemical properties of 2-(6-Hydroxybenzofuran-3-yl)acetic Acid derivatives, including reactivity, stability, and functional group transformations, play a significant role in their application in organic synthesis. For example, the facile synthesis of related compounds through electrochemical and other novel synthetic methods demonstrates the chemical versatility and potential transformations of benzofuran derivatives, highlighting their utility in synthesizing complex organic molecules (Senboku et al., 2011).

Scientific Research Applications

  • Synthesis of Derivatives and Analogues :

    • An improved process for synthesizing 6-hydroxybenzofuran, a related compound, highlights advancements in safe, cost-effective, and scalable production methods (Song et al., 2016).
    • Studies on the acylation of dimethyl-bz-hydroxybenzofurans demonstrate the chemical versatility of benzofuran derivatives, paving the way for the creation of various compounds with potential applications in drug synthesis and material science (Kawase et al., 1968) (Kawase et al., 1971).
  • Pharmaceutical Applications :

    • The synthesis of novel heterocyclic compounds from related acetic acid anhydrides suggests the potential for developing new therapeutic agents (Patankar et al., 2008).
    • A study on mutual azo prodrugs of 5-aminosalicylic acid linked to benzoxazole-acetic acid derivatives shows promise in treating inflammatory bowel diseases (Jilani et al., 2013).
  • Biological and Environmental Impact :

    • Compounds like (5-Butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid, similar in structure to the subject compound, have shown inhibitory effects on seed germination, indicating potential agricultural applications (Oh et al., 2002).
    • Research on dibenzofuran degradation by bacteria elucidates pathways for environmental bioremediation, highlighting the ecological importance of benzofuran derivatives (Li et al., 2009).
  • Chemical Properties and Synthesis Techniques :

    • Investigations into the synthesis and chemical properties of related compounds provide insights into novel synthetic routes and potential applications in materials science and pharmaceuticals (Briel, 2005) (Kraska & Boruszczak, 1990).

Safety And Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H332-H335, and the precautionary statements are P280-P305+P351+P338-P310 .

properties

IUPAC Name

2-(6-hydroxy-1-benzofuran-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4-5,11H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMXZWJZCWCPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366559
Record name 2-(6-hydroxybenzofuran-3-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-hydroxybenzofuran-3-yl)acetic Acid

CAS RN

69716-04-7
Record name 2-(6-hydroxybenzofuran-3-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-(Chloromethyl)-7-hydroxy-2H-chromen-2-one (10.9 g, 51.8 mmol) was dissolved in 1 M aqueous sodium hydroxide solution (500 mL), and the mixture was heated under reflux for 2 hr. The reaction mixture was allowed to cool, acidified with concentrated sulfuric acid, and extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the title compound (8.27 g, yield 83%) as brown crystals.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Synthesis routes and methods II

Procedure details

A mixture of the obtained 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one (21.0 g, 21.0 mmol) and 1 M aqueous sodium hydroxide solution (1 L) was stirred at reflux for 2 h. The reaction mixture was acidified with concentrated sulfuric acid and extracted with ethyl acetate. The extract was washed with brine, dried over anhydrous sodium sulphate and concentrated to give (6-Hydroxy-1-benzofuran-3-yl)acetic acid (18.0 g, 93.75%).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Sodium hydroxide (135 g) was dissolved in water (830 mL) to prepare a 14% aqueous sodium hydroxide solution. To a solution (623 mL) of 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one (254 g) in water was added the above-mentioned 14% aqueous sodium hydroxide solution at 5° C., and the mixture was stirred at 25° C. for 1 hr and at 60° C. for 4 hr. The concentrated hydrochloric acid (270 mL) was added at 35° C., a seed crystal was added, and the reaction mixture was stirred at 35° C. for 1 hr and at 5° C. for 1 hr. The precipitated crystals were collected by filtration, washed with water (123 mL), and dried at 60° C. under reduced pressure. To the crystals was added ethyl acetate (1.9 L), and the mixture was stirred at room temperature for 1 hr. After filtration, the insoluble material was washed with ethyl acetate (144 mL). To the filtrate was added activated carbon (16.5 g), and the mixture was stirred at 25° C. for 1 hr and filtered again. The filtrate was concentrated and dried under reduced pressure to give (6-hydroxy-1-benzofuran-3-yl)acetic acid (146 g). (6-Hydroxy-1-benzofuran-3-yl)acetic acid (130 g) was dissolved in methanol (270 mL), a solution of (1R)-1-phenylethylamine (82 g) in methanol (90 mL) was added at 60° C., and diisopropyl ether (3.6 L) was added at 55° C. After stirring at 25° C. for 2 hr, the precipitated solid was collected by filtration. The obtained solid was washed with a mixed solvent (445 mL) of methanol-diisopropyl ether (1:9), and dried at 50° C. under reduced pressure to give the title compound (198 g) as white crystals.
Quantity
135 g
Type
reactant
Reaction Step One
Name
Quantity
830 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
623 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
270 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-hydroxybenzofuran-3-yl)acetic Acid
Reactant of Route 2
2-(6-hydroxybenzofuran-3-yl)acetic Acid
Reactant of Route 3
2-(6-hydroxybenzofuran-3-yl)acetic Acid
Reactant of Route 4
Reactant of Route 4
2-(6-hydroxybenzofuran-3-yl)acetic Acid
Reactant of Route 5
2-(6-hydroxybenzofuran-3-yl)acetic Acid
Reactant of Route 6
2-(6-hydroxybenzofuran-3-yl)acetic Acid

Citations

For This Compound
4
Citations
PK Murthy, G Krishnaswamy, S Armaković… - Journal of Molecular …, 2018 - Elsevier
The title compound 2-(6-hydroxy-1-benzofuran-3-yl) acetic acid (abbreviated as HBFAA) has been synthetized and characterized by FT-IR, FT-Raman and NMR spectroscopic …
Number of citations: 16 www.sciencedirect.com
MB Vekariya, HS Joshi, NC Desai… - ChemistrySelect, 2019 - Wiley Online Library
A series of some new aryl propionic acid derivatives as 2‐(6‐(substituted phenylethynyl)‐2,3‐dihydrobenzofuran‐3‐yl)acetic acids were synthesized. The targeted molecules were …
LF Duncan, G Wang, OV Ilyichova, MJ Scanlon… - Molecules, 2019 - mdpi.com
A fragment-based drug discovery approach was taken to target the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli (EcDsbA). This enzyme is critical for the correct …
Number of citations: 26 www.mdpi.com
PM Wood, LWL Woo, JR Labrosse… - …, 2010 - Wiley Online Library
The design and synthesis of a series of bicyclic ring containing dual aromatase–sulfatase inhibitors (DASIs) based on the aromatase inhibitor (AI) 4‐[(4‐bromobenzyl)(4H‐1,2,4‐triazol‐4…

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.